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Compound of Interest

Compound Name: Tapinarof

Cat. No.: B1666157

An In-depth Examination of a Novel Aryl Hydrocarbon Receptor Agonist for the Treatment of
Inflammatory Skin Diseases

Abstract

Tapinarof (benvitimod) is a first-in-class topical therapeutic aryl hydrocarbon receptor (AhR)
modulating agent (TAMA) that has emerged as a significant advancement in the treatment of
plaque psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive
overview of the discovery, natural origin, and detailed mechanism of action of Tapinarof. It
summarizes key quantitative data from pivotal clinical trials and outlines the experimental
protocols that have been instrumental in its development. Furthermore, this guide includes
detailed signaling pathway and experimental workflow diagrams to visually articulate the
complex biological processes and research methodologies discussed.

Discovery and Origin

The discovery of Tapinarof is a fascinating example of bioprospecting, originating from the
study of bacterial symbionts of entomopathogenic nematodes.[3][4]

o Natural Source: Tapinarof is a naturally occurring stilbenoid produced by the gram-negative
bacterium Photorhabdus luminescens.[5] This bacterium lives in a symbiotic relationship with
nematodes of the Heterorhabditis genus.
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« Initial Observation: A key observation that led to its discovery was that insects infected with
these nematodes did not decompose after death. This phenomenon was attributed to the
antibiotic properties of secondary metabolites produced by P. luminescens, one of which was
identified as Tapinarof (3,5-dihydroxy-4-isopropylstilbene).

o Development Pathway: Initially known as WBI-1001 and later GSK2894512, the compound
was developed by Welichem, a Canadian company. GlaxoSmithKline (GSK) later acquired
the rights and advanced its development before it was subsequently acquired by Dermavant
Sciences, a subsidiary of Roivant Sciences, who have brought it to market as VTAMA®.

Mechanism of Action: Aryl Hydrocarbon Receptor
(AhR) Agonism

Tapinarof exerts its therapeutic effects through the activation of the Aryl Hydrocarbon Receptor
(AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including
keratinocytes, fibroblasts, and immune cells. The activation of AhR by Tapinarof leads to a
cascade of downstream effects that collectively reduce inflammation and promote skin barrier
normalization.

The proposed mechanism of action involves:

» Downregulation of Pro-inflammatory Cytokines: Tapinarof's activation of AhR leads to the
suppression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and
atopic dermatitis. This includes the downregulation of T helper 17 (Th17) cytokines like IL-
17A and IL-17F, which are crucial in psoriasis, and T helper 2 (Th2) cytokines such as IL-4,
IL-5, and IL-13, which are central to atopic dermatitis.

o Promotion of Skin Barrier Function: Tapinarof upregulates the expression of essential skin
barrier proteins, including filaggrin and loricrin. This helps to restore the integrity of the
epidermal barrier, which is often compromised in inflammatory skin conditions.

» Antioxidant Effects: The activation of AhR by Tapinarof also induces the nuclear factor
erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant
response. This leads to the production of antioxidant enzymes that help to mitigate oxidative
stress in the skin.
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Fig. 1. Simplified signaling pathway of Tapinarof's mechanism of action.

Clinical Efficacy and Safety

Tapinarof has demonstrated significant efficacy and a favorable safety profile in large-scale,
pivotal Phase 3 clinical trials for both plaque psoriasis (PSOARING 1 and PSOARING 2) and
atopic dermatitis (ADORING 1 and ADORING 2).

Plague Psoriasis

The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-
blind, vehicle-controlled studies in adults with plaque psoriasis.

Table 1: Key Efficacy Outcomes in Plaque Psoriasis at Week 12 (PSOARING 1 & 2)
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PSOARING 1 PSOARING 1 PSOARING 2 PSOARING 2

Endpoint ) . . .
(Tapinarof 1%) (Vehicle) (Tapinarof 1%) (Vehicle)
PGA score of O
or 1 and =2-point  35.4% 6.0% 40.2% 6.3%
reduction
PASI 75
36.1% 10.2% 47.6% 6.9%
Response

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity
Index. Data sourced from Lebwohl et al., 2021.

A long-term extension study, PSOARING 3, demonstrated that a significant proportion of
participants (~40%) achieved complete disease clearance at least once. The study also
suggested a remittive effect, with a mean duration of approximately 4 months off-therapy.

Atopic Dermatitis

The ADORING 1 and ADORING 2 trials were pivotal Phase 3 studies evaluating the efficacy
and safety of Tapinarof cream, 1% in adults and children down to 2 years of age with atopic
dermatitis.

Table 2: Key Efficacy Outcomes in Atopic Dermatitis at Week 8 (ADORING 1 & 2)

L ADORING 1 ADORING 1 ADORING 2 ADORING 2
ndpoin
s (Tapinarof 1%) (Vehicle) (Tapinarof 1%) (Vehicle)
VIGA-AD™ score
of 0 or 1 and >2-
45.4% 13.9% 46.4% 18.0%
grade
improvement
EASI75
55.8% 22.9% 59.1% 21.2%
Response
>4-point
o 52.8%
reduction in PP- - - -
(ADORING 2)

NRS (ltch)
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VIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75%
improvement in Eczema Area and Severity Index; PP-NRS: Peak Pruritus Numeric Rating
Scale. Data sourced from Paller et al., 2023 and Dermavant Sciences press releases.

Safety Profile

Across clinical trials, Tapinarof was generally well-tolerated. The most common adverse
events were localized to the application site and were typically mild to moderate in severity.
These included folliculitis, contact dermatitis, and nasopharyngitis. Systemic absorption of
Tapinarof is low, even with maximal use.

Experimental Protocols

The development of Tapinarof has been supported by a series of rigorous preclinical and
clinical studies. Below are outlines of the methodologies for key experiments.

Phase 3 Clinical Trial Protocol for Plaque Psoriasis
(PSOARING 1 & 2)

o Study Design: Randomized, multicenter, double-blind, vehicle-controlled, parallel-group
study.

o Participants: Adults aged 18-75 years with a diagnosis of plaque psoriasis, a Physician's
Global Assessment (PGA) score of 2 (mild) to 4 (severe), and a body surface area (BSA)
involvement of 3% to 20%.

 Intervention: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream
or a vehicle cream, applied once daily for 12 weeks.

e Primary Endpoint: The proportion of patients achieving a PGA score of O (clear) or 1 (almost
clear) and at least a 2-point reduction from baseline at week 12.

e Secondary Endpoints: Included the proportion of patients with at least a 75% reduction in the
Psoriasis Area and Severity Index (PASI 75) score and the mean change from baseline in
the percentage of affected BSA at week 12.

Dermal Safety Studies (Phase 1)
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» Objective: To evaluate the cumulative skin irritation, sensitization, photoallergic, and
phototoxic potential of Tapinarof cream 1%.

o Study Design: Four randomized, controlled Phase 1 trials in healthy adult volunteers.
e Methodologies:
o Cumulative Irritation: Daily application for 21 days under fully occlusive patches.

o Contact Sensitization and Photoallergenicity: An induction phase of repeated applications
under semi-occlusive patches, followed by a rest period and a single challenge patch
application.

o Phototoxicity: A single application under semi-occlusive patches, followed by UV
irradiation.

o Results: Tapinarof cream 1% was found to be well-tolerated, non-sensitizing, non-
phototoxic, and non-photoallergic, with a slight potential for very mild cumulative irritation
under exaggerated occlusive conditions.

Experimental Workflow for Dermal Safety Studies
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Fig. 2: General experimental workflow for Phase 1 dermal safety trials.

Conclusion

Tapinarof represents a significant innovation in topical dermatology, offering a novel, non-
steroidal treatment option for psoriasis and atopic dermatitis. Its discovery from a natural
source highlights the potential of microbial metabolites in drug development. The mechanism of
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action, centered on the activation of the aryl hydrocarbon receptor, provides a targeted
approach to modulating inflammation, restoring skin barrier function, and reducing oxidative
stress. Extensive clinical trials have established its efficacy and safety, positioning Tapinarof as
a valuable addition to the therapeutic armamentarium for chronic inflammatory skin diseases.
Further research may explore its utility in other AhR-mediated conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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